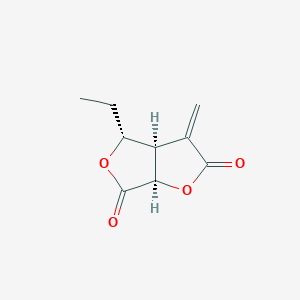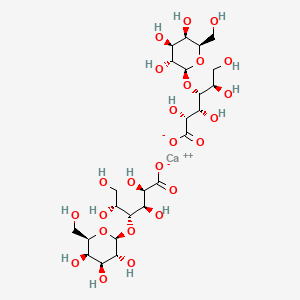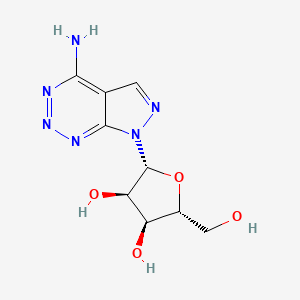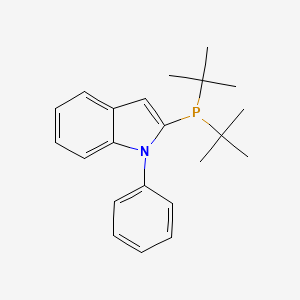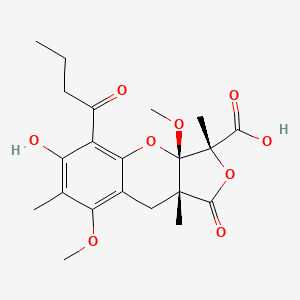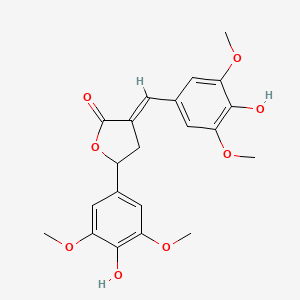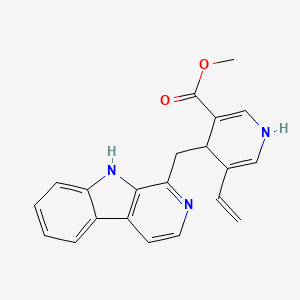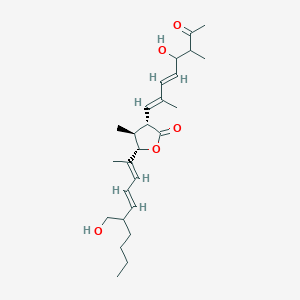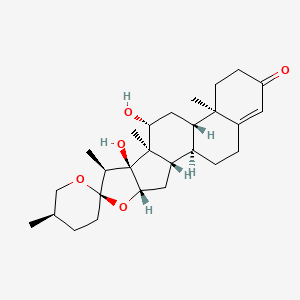![molecular formula C14H11Cl2N3O3 B1244634 N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1244634.png)
N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)acetic acid [[amino(2-pyridinyl)methylidene]amino] ester is a monocarboxylic acid.
Aplicaciones Científicas De Investigación
Controlled-Release Herbicides
A study conducted by Mehltretter et al. (1974) explored the use of 2,4-dichlorophenoxyacetyl chloride in creating 2,4-D esters with starches, including corn starch. These compositions demonstrated potential as controlled-release herbicides due to their ability to liberate varying amounts of 2,4-D and soluble 2,4-D esters at specific rates (Mehltretter et al., 1974).
Saccharide Derivatives
Ashry et al. (1983) described the synthesis of (2,4-dichlorophenoxy)acetylhydrazones of various monosaccharides. The study investigated the reaction of these derivatives, particularly focusing on a d-galactose derivative, demonstrating their potential in forming complex compounds under specific conditions (Ashry et al., 1983).
Crystal Structures
Research by Meva et al. (2017) provided insights into the crystal structures of N′-aminopyridine-2-carboximidamide and its derivatives. These structures were characterized by intermolecular hydrogen-bonding interactions, forming distinct molecular networks and chains (Meva et al., 2017).
Insecticidal Properties
Bakhite et al. (2014) synthesized various pyridine derivatives to study their insecticidal activities. The findings indicated that some of these compounds, including those related to pyridine-2-carboximidamide, showed promising aphidicidal activities (Bakhite et al., 2014).
Reactivity and Formation of Complexes
Ghosh et al. (2004) studied the reactivity of pyridine derivatives with Zn(II) salts under different conditions, leading to the formation of various coordination polymers and metallomacrocycle structures (Ghosh et al., 2004).
Supramolecular Architectures
Khalid et al. (2021) explored the synthesis of novel pyridine-based hydrazone derivatives through ultrasonication. Their study provided quantum chemical insights into the geometry and properties of these compounds, emphasizing their potential in material architecture due to hydrogen bonding and non-covalent interactions (Khalid et al., 2021).
Propiedades
Fórmula molecular |
C14H11Cl2N3O3 |
|---|---|
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H11Cl2N3O3/c15-9-4-5-12(10(16)7-9)21-8-13(20)22-19-14(17)11-3-1-2-6-18-11/h1-7H,8H2,(H2,17,19) |
Clave InChI |
AAYBTXIBUFVFKT-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=NC(=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Cl)/N |
SMILES |
C1=CC=NC(=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)N |
SMILES canónico |
C1=CC=NC(=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione](/img/structure/B1244551.png)
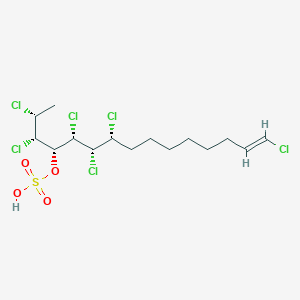
![(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one](/img/structure/B1244553.png)
![3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one](/img/structure/B1244555.png)
